(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine

Catalog No.
S854996
CAS No.
1908469-38-4
M.F
C13H24N2Si
M. Wt
236.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amin...

CAS Number

1908469-38-4

Product Name

(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine

IUPAC Name

N'-benzyl-N'-(trimethylsilylmethyl)ethane-1,2-diamine

Molecular Formula

C13H24N2Si

Molecular Weight

236.43 g/mol

InChI

InChI=1S/C13H24N2Si/c1-16(2,3)12-15(10-9-14)11-13-7-5-4-6-8-13/h4-8H,9-12,14H2,1-3H3

InChI Key

OIVATBFWYNCAKW-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CN(CCN)CC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)CN(CCN)CC1=CC=CC=C1
  • Synthetic intermediates: These are molecules used in the synthesis of more complex molecules. Due to the presence of the amine groups and the trimethylsilyl group, (2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine could potentially be a useful intermediate in the synthesis of various organic molecules.
  • Biomolecules mimics: Certain organic molecules can mimic the structure and function of natural biomolecules. The presence of amine groups suggests this compound might have some biomimetic properties, but further research is needed [].

Molecular Structure Analysis

(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine possesses several key features:

  • Functional groups: It contains two amine groups (NH2) attached to a central carbon chain. One amine group is connected to a two-carbon chain (2-aminoethyl), while the other is bonded to a benzyl group (benzyl = C6H5CH2-). Additionally, a trimethylsilyl group (Si(CH3)3) is linked to another central carbon.
  • Possible hydrogen bonding: The amine groups can participate in hydrogen bonding, which could influence the compound's solubility and interactions with other molecules [].
  • Steric hindrance: The bulky trimethylsilyl group and the benzyl group might create steric hindrance, affecting the reactivity of the molecule at certain sites [].

Chemical Reactions Analysis

  • Nucleophilic substitution: The amine groups can act as nucleophiles, reacting with suitable electrophiles [].
  • Deprotection: The trimethylsilyl group is a common protecting group in organic synthesis. Under specific conditions, it can be cleaved to reveal an underlying hydroxyl group (OH).

Physical And Chemical Properties Analysis

  • State: Likely a colorless liquid or solid at room temperature due to the presence of both polar (amine groups) and non-polar (benzyl and trimethylsilyl groups) moieties.
  • Solubility: Potentially soluble in organic solvents due to the presence of the benzyl and trimethylsilyl groups. Solubility in water might be limited due to the hydrophobic nature of these groups, but the amine groups could contribute some solubility.
  • Melting and boiling points: Expected to be moderate based on the compound's size and functional groups.

There is no known mechanism of action for (2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine due to the lack of research on its biological properties.

  • Potential for skin and eye irritation due to the presence of amine groups.
  • Flammability: Likely flammable based on the presence of organic groups.

Dates

Modify: 2023-08-16

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